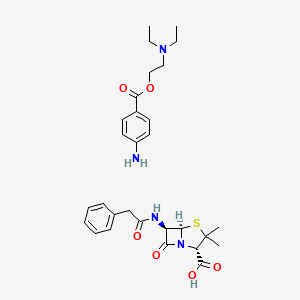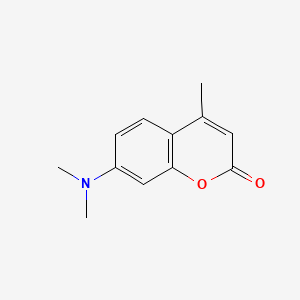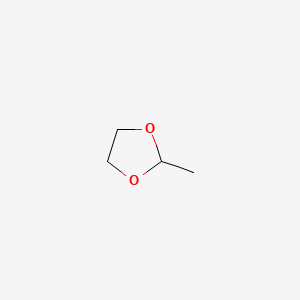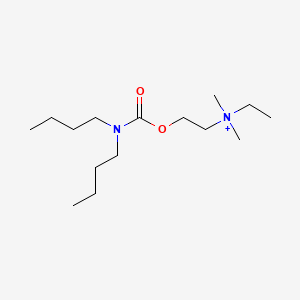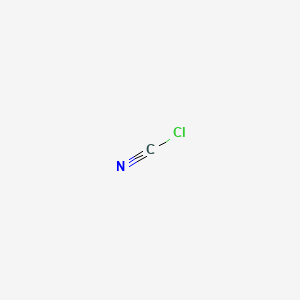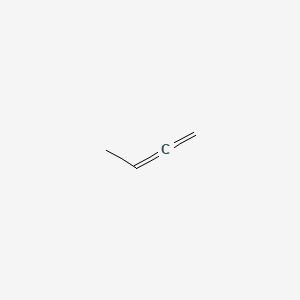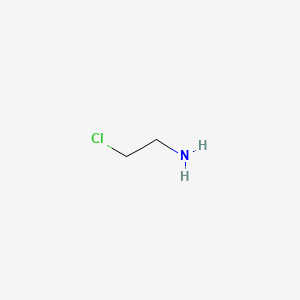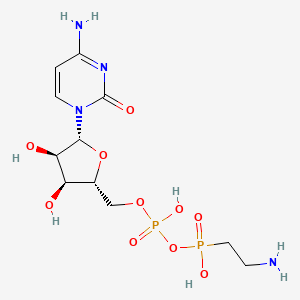
CMP-2-aminoethylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CMP-2-Aminoethylphosphonate, also known as cmpciliatine or CMP-2-aminoethylphosphonic acid, belongs to the class of organic compounds known as pentose phosphates. These are carbohydrate derivatives containing a pentose substituted by one or more phosphate groups. CMP-2-Aminoethylphosphonate is soluble (in water) and a moderately acidic compound (based on its pKa).
CMP-2-aminoethylphosphonate is a nucleotide 2-aminoethylphosphonate. It derives from a (2-aminoethyl)phosphonic acid. It is a conjugate acid of a CMP-(2-aminoethyl)phosphonate(1-).
Applications De Recherche Scientifique
1. Microbial Metabolism and the Phosphorus Cycle
CMP-2-aminoethylphosphonate is involved in microbial metabolism, playing a significant role in the phosphorus cycle. McGrath, Chin, and Quinn (2013) reviewed the biochemistry and genetics of microbial phosphonate metabolism, highlighting the importance of compounds like 2-aminoethylphosphonic acid in the global phosphorus cycle (McGrath, Chin, & Quinn, 2013).
2. Enzyme Function and Phosphonate Synthesis
Chen et al. (2002) studied the crystal structure of AEP transaminase, an enzyme crucial for phosphonate synthesis and degradation, providing insights into the molecular basis of CMP-2-aminoethylphosphonate recognition and reaction mechanisms (Chen et al., 2002).
3. Marine Biology and Phosphonosphingolipids
Matsubara, Morita, and Hayashi (1990) analyzed phosphonosphingolipids in marine animals, focusing on compounds like ceramide aminoethylphosphonate, which is structurally related to CMP-2-aminoethylphosphonate (Matsubara, Morita, & Hayashi, 1990).
4. Analytical Chemistry and Actinide Binding
Oldham, Dry, and Mueller (2009) explored the binding of actinides using surfaces functionalized with carbamoylmethylphosphonate ligands, which are chemically related to CMP-2-aminoethylphosphonate. This research has implications for radiometric assay and environmental chemistry (Oldham, Dry, & Mueller, 2009).
Propriétés
Nom du produit |
CMP-2-aminoethylphosphonate |
|---|---|
Formule moléculaire |
C11H20N4O10P2 |
Poids moléculaire |
430.25 g/mol |
Nom IUPAC |
2-aminoethyl-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinic acid |
InChI |
InChI=1S/C11H20N4O10P2/c12-2-4-26(19,20)25-27(21,22)23-5-6-8(16)9(17)10(24-6)15-3-1-7(13)14-11(15)18/h1,3,6,8-10,16-17H,2,4-5,12H2,(H,19,20)(H,21,22)(H2,13,14,18)/t6-,8-,9-,10-/m1/s1 |
Clé InChI |
FBADRUOBFLBKJQ-PEBGCTIMSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(CCN)O)O)O |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(CCN)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



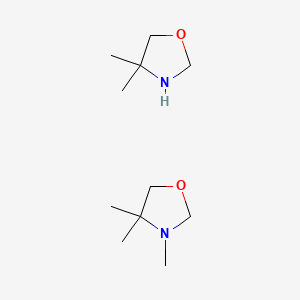
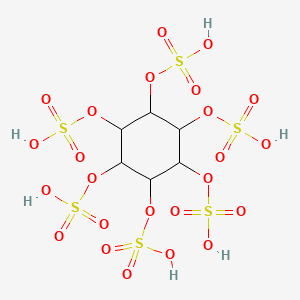
![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-](/img/structure/B1212205.png)
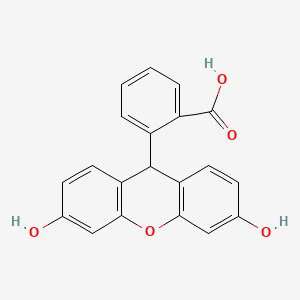
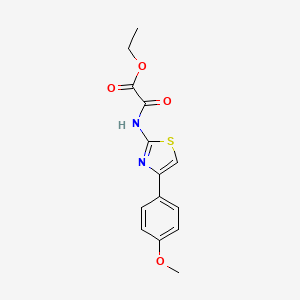
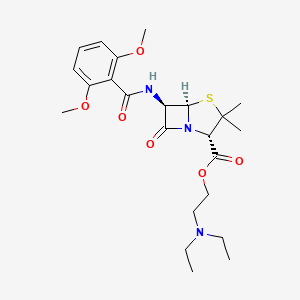
![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone](/img/structure/B1212210.png)
